Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Description

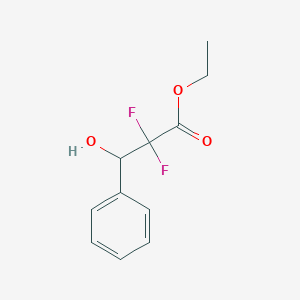

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS No. 92207-60-8) is a fluorinated ester compound with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol . Its structure features a propanoate backbone substituted with two fluorine atoms at the 2-position, a hydroxyl group at the 3-position, and a phenyl ring (Fig. 1). The compound is a versatile intermediate in organic synthesis, particularly in the development of anti-inflammatory and cardiovascular drugs due to its ability to undergo diverse transformations, such as decarboxylative aldol reactions .

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPSENEIFZNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate typically involves the esterification of 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

Oxidation: Formation of 2,2-difluoro-3-oxo-3-phenylpropanoate.

Reduction: Formation of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanol.

Substitution: Formation of ethyl 2,2-diiodo-3-hydroxy-3-phenylpropanoate.

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The phenyl group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (commercial grade) .

- Storage : Stable at 2–8°C in sealed, moisture-free conditions .

- Solubility : Soluble in organic solvents like ethyl acetate and DMSO; heating to 37°C enhances dissolution .

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate are compared below, focusing on substituent effects, physicochemical properties, and applications.

Mthis compound

Molecular Formula : C₁₀H₁₀F₂O₃

Molecular Weight : 216.18 g/mol

Key Differences :

- Ester Group : Methyl instead of ethyl.

- Synthesis : Achieved via decarboxylative aldol reaction with 91% yield , suggesting superior reaction efficiency compared to ethyl analogs .

- Physical State : Colorless liquid at room temperature .

| Property | Ethyl Ester | Methyl Ester |

|---|---|---|

| Molecular Weight | 230.21 g/mol | 216.18 g/mol |

| Yield (Typical Reaction) | Not explicitly reported | 91% |

| Storage Stability | 2–8°C | Likely similar |

Application : The methyl ester’s smaller alkyl group may reduce steric hindrance, favoring reactions requiring nucleophilic attack.

Ethyl 2,2-Difluoro-3-(4-Fluorophenyl)-3-Hydroxypropanoate

Molecular Formula : C₁₁H₁₁F₃O₃

Molecular Weight : 248.20 g/mol

Key Differences :

- Substituent : 4-Fluorophenyl instead of phenyl.

- Properties :

| Property | Ethyl Ester | 4-Fluorophenyl Derivative |

|---|---|---|

| Molecular Weight | 230.21 g/mol | 248.20 g/mol |

| Boiling Point | Not reported | 346.8 ± 42.0°C |

| Electronic Effects | Phenyl (neutral) | Electron-withdrawing F |

Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)Propanoate

Molecular Formula : C₁₂H₁₄F₂O₄

Molecular Weight : 260.24 g/mol

Key Differences :

- Substituent : 3-Methoxyphenyl instead of phenyl.

- Electronic Effects : Methoxy group donates electrons via resonance, altering reactivity in electrophilic substitutions .

| Property | Ethyl Ester | 3-Methoxyphenyl Derivative |

|---|---|---|

| Molecular Weight | 230.21 g/mol | 260.24 g/mol |

| Functional Group | -OH, -Ph | -OH, -OCH₃ |

| Synthetic Utility | Broad reactivity | Enhanced para-directing |

Application: The methoxy group facilitates regioselective functionalization, useful in synthesizing polyphenolic drug analogs.

Ethyl 2,2-Difluoro-3-(Methylamino)Propanoate

Molecular Formula: C₆H₁₁F₂NO₂ Molecular Weight: 175.15 g/mol Key Differences:

- Functional Group: Methylamino (-NHCH₃) replaces hydroxyl (-OH).

- Reactivity: The amino group introduces basicity, enabling participation in Schiff base formation or amidation reactions .

| Property | Ethyl Ester | Methylamino Derivative |

|---|---|---|

| Molecular Weight | 230.21 g/mol | 175.15 g/mol |

| Key Reactivity | Aldol reactions | Nucleophilic substitutions |

Application: Useful in synthesizing fluorinated amino acid analogs or enzyme inhibitors.

Biological Activity

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is a synthetic compound with notable biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol. Its structure features:

- Fluorine Substituents : Two fluorine atoms at the second carbon.

- Hydroxy Group : A hydroxyl (-OH) group at the third carbon.

- Phenyl Group : A phenyl group attached to the third carbon.

These structural features contribute to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions that can modulate enzyme activities and cellular processes.

Key Mechanisms Include:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Cellular Signaling : It could influence signaling pathways by acting on receptors or secondary messengers.

- Antioxidant Activity : Potentially exhibits antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Experimental Data

- Synthesis and Reactivity :

-

Biological Assays :

- In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity, including anti-inflammatory and anticancer properties. For instance, certain derivatives have been shown to inhibit cancer cell proliferation in specific cell lines .

- A study reported that modifications to the phenyl group significantly affect the compound's reactivity and biological activity, highlighting the importance of structural variations in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxy group and difluoro substituents | Enhanced stability and reactivity |

| Ethyl 3-hydroxy-3-phenylpropanoate | Lacks fluorine substituents | Different pharmacological properties |

| Ethyl 2-fluoro-3-hydroxy-3-methylpropanoate | Contains one fluorine atom | May exhibit distinct biological activity |

| Ethyl 2,2-dichloro-3-hydroxy-3-phenylpropanoate | Contains chlorine instead of fluorine | Variation in toxicity and reactivity |

The presence of difluoro groups in this compound enhances its stability compared to non-fluorinated analogs, leading to distinct biological activities.

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer: The compound can be synthesized via fluorination of ethyl 3-keto-3-phenylpropanoate using fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Key parameters include:

- Temperature: Reactions typically proceed at −78°C to 0°C to minimize side reactions.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran ensures optimal fluorination efficiency.

- Workup: Quenching with aqueous NaHCO₃ followed by extraction and column chromatography yields the purified product.

Comparative studies suggest DAST provides higher selectivity for difluorination over trifluorination due to steric hindrance .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer:

- ¹H NMR: A triplet near δ 4.2 ppm (J = 8.5 Hz) corresponds to the ethyl ester group. The hydroxyl proton appears as a broad singlet (~δ 5.2 ppm) in non-deuterated solvents.

- ¹⁹F NMR: Two distinct doublets (J = 250–270 Hz) confirm the geminal difluoro group.

- IR Spectroscopy: Stretching bands at ~3400 cm⁻¹ (O–H) and ~1740 cm⁻¹ (C=O ester) validate functional groups.

- Mass Spectrometry: The molecular ion peak ([M+H]⁺) at m/z 256.2 aligns with the molecular formula C₁₁H₁₂F₂O₃ .

Q. How does the hydroxyl group in this compound influence its stability under acidic or basic conditions?

- Methodological Answer: The β-hydroxy ester motif is prone to dehydration under acidic conditions (e.g., H₂SO₄), forming an α,β-unsaturated ester. Under basic conditions (e.g., NaOH), saponification of the ester group occurs, yielding the corresponding carboxylic acid. Stability assays (TLC or HPLC monitoring) reveal that neutral pH and low temperatures (<25°C) minimize degradation .

Advanced Research Questions

Q. What stereoelectronic effects arise from the vicinal difluoro and hydroxyl groups, and how do they modulate nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing difluoro group increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). However, steric hindrance from the phenyl ring and fluorine atoms limits accessibility. Computational studies (DFT) show that the fluorine atoms stabilize transition states via hyperconjugation, reducing activation energy for substitutions at the β-position .

Q. What contradictions exist in reported catalytic systems for enantioselective synthesis of this compound, and how can they be resolved?

- Methodological Answer: Conflicting reports on chiral catalysts (e.g., Jacobsen’s thiourea vs. Shi epoxidation catalysts) highlight solvent-dependent enantiomeric excess (ee). For example:

- In toluene, Jacobsen’s catalyst achieves 75% ee but yields racemic mixtures in THF.

- Kinetic resolution studies suggest competing pathways (C=O vs. hydroxyl activation).

Resolution strategies include: - Screening solvent polarity and temperature gradients.

- Employing chiral Lewis acids (e.g., BINOL-derived catalysts) to stabilize intermediates .

Q. How can computational modeling predict the compound’s physicochemical properties (e.g., logP, solubility) for drug discovery applications?

- Methodological Answer: Molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite can calculate:

Q. What are the safety and handling protocols for this compound, given its structural analogs?

- Methodological Answer: While specific toxicity data are limited, fluorinated analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) suggest:

- PPE Requirements: Nitrile gloves, lab coat, and fume hood use.

- Spill Management: Absorb with vermiculite and neutralize with 10% NaOH.

- Storage: −20°C under argon to prevent hydrolysis .

Data Contradiction Analysis

Q. Why do fluorination reactions of analogous β-keto esters yield variable ratios of mono-/difluorinated products?

- Methodological Answer: Discrepancies arise from:

- Reagent Purity: Trace moisture in DAST promotes hydrolysis, reducing fluorination efficiency.

- Substrate Electronics: Electron-deficient aryl groups (e.g., nitro substituents) favor difluorination, while electron-rich groups (e.g., methoxy) stall at monofluorination.

Controlled studies using anhydrous conditions and substituent tuning resolve these inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.